Cas no 23057-54-7 (Sophoradin)

Sophoradin structure
Sophoradin structure
Productnaam:Sophoradin
CAS-nummer:23057-54-7
MF:C30H36O4
MW:460.604449272156
CID:269488
PubChem ID:5321393

Sophoradin Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propen-1-one,1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-,(2E)-
    • 2-Propen-1-one,1-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-3-[4-hydroxy-3,5-bis(3-methyl-2-butenyl)phenyl]-,(2E)- (9CI)
    • 2-Propen-1-one,1-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-3-[4-hydroxy-3,5-bis(3-methyl-2-butenyl)phenyl]-,(E)-
    • Chalcone, 2',4,4'-trihydroxy-3,3',5-tris(3-methyl-2-butenyl)- (8CI)
    • Sophoradin
    • LMPK12120050
    • Q7563136
    • 1-(2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-3-(4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl)-2-propen-1-one
    • 2-Propen-1-one, 1-(2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl)-3-(4-hydroxy-3,5-bis(3-methyl-2-butenyl)phenyl)-, (2E)-
    • 1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-2-propen-1-one
    • (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
    • Chalcone, 2,4,4-trihydroxy-3,3,5-tris(3-methyl-2-butenyl)-
    • 2-Propen-1-one, 1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-
    • SCHEMBL632857
    • 2-Propen-1-one, 1-(2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-3-(4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl)-
    • 31934-68-6
    • (2E)-1-(2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-3-(4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl)-2-propen-1-one
    • DTXSID601029516
    • 23057-54-7
    • CHEBI:186143
    • GLR4RE4EBU
    • UNII-GLR4RE4EBU
    • 2-Propen-1-one, 1-(2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-3-(4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl)-, (2E)-
    • 2-Propen-1-one, 1-(2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl)-3-(4-hydroxy-3,5-bis(3-methyl-2-butenyl)phenyl)-, (E)-
    • (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-2-propen-1-one
    • Inchi: 1S/C30H36O4/c1-19(2)7-11-23-17-22(18-24(29(23)33)12-8-20(3)4)10-15-27(31)26-14-16-28(32)25(30(26)34)13-9-21(5)6/h7-10,14-18,32-34H,11-13H2,1-6H3/b15-10+
    • InChI-sleutel: YAPAFDNQABLIIN-XNTDXEJSSA-N
    • LACHT: OC1C(=CC(/C=C/C(C2=CC=C(C(=C2O)C/C=C(\C)/C)O)=O)=CC=1C/C=C(\C)/C)C/C=C(\C)/C

Berekende eigenschappen

  • Exacte massa: 460.26135963g/mol
  • Monoisotopische massa: 460.26135963g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 9
  • Complexiteit: 748
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 9
  • Topologisch pooloppervlak: 77.8

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